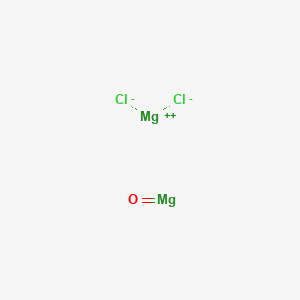

Magnesium;oxomagnesium;dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium is an abundant mineral in the body, naturally present in many foods, added to other food products, and available as a dietary supplement . It’s also present in some medicines such as antacids and laxatives .

Synthesis Analysis

Nano-sized MgO was synthesized by sol–gel method using magnesium acetate tetra hydrate [Mg (C 2 H 3 O 2) 2 ·4H 2 O] as a precursor . The magnesium oxychloride phase was prepared using previously obtained nano-MgO . The synthesis of highly reactive precursor was confirmed, showing the presence of Phases 3, 5, and 9 .

Molecular Structure Analysis

Magnesium Chloride (MgCl2) is an ionic compound, composed of one magnesium ion (Mg 2+) and two chloride ions (Cl –) . According to the natural population analysis, bond dissociation energy calculations, and IR spectrum analysis, structure B and C are the most likely species of the complexes of magnesium .

Chemical Reactions Analysis

Magnesium is the lightest of all the commonly used metals. It is one of the most abundant elements in the earth’s surface, amounting to a mass fraction of c.a. 2.5 % . Magnesium chloride (MgCl 2) is used as the input material in the electrolytic process used to create more than 70% of magnesium .

Physical and Chemical Properties Analysis

Magnesium Chloride (MgCl2) is an ionic compound with unique chemical and physical properties. In its anhydrous form, it appears as colorless, prism-like crystals . The anhydrous form melts at a temperature of 714°C and boils at 1412°C .

Wissenschaftliche Forschungsanwendungen

Corrosion Resistance and Material Science

Magnesium alloys, known for their high strength-to-weight ratios, have their broader application hindered by poor corrosion resistance. Research has delved into the corrosion science of magnesium, exploring thermodynamics, kinetics, and microstructural factors that influence its behavior. This knowledge is critical for developing corrosion control measures, including high purity alloys, rapid solidification, coatings, and surface modifications, to enhance the use of magnesium in aerospace and other applications (Makar & Kruger, 1993).

Energy Storage

Magnesium's role in energy storage, particularly through the development of rechargeable magnesium batteries, is a significant area of research. The study focuses on organic electrolytes and intercalation cathodes capable of reversible Mg2+ ion intercalation. The challenges of electrolyte stability and electrode compatibility underline the need for further research to harness magnesium's potential in battery technology (Gregory, Hoffman, & Winterton, 1990).

Homogeneous Organomagnesium Catalysis

Recent developments in homogeneous organomagnesium catalysis, a field that has expanded significantly since the inception of Grignard reagents over a century ago, are noteworthy. This research avenue explores magnesium catalysts that govern reactions within the coordination sphere of magnesium, opening new chapters in magnesium chemistry (Rochat et al., 2016).

Agricultural and Environmental Applications

In agriculture, magnesium's role is highlighted through the study of thermomagnesium (TM) or magnesium silicate (MgSiO3), a by-product of the nickel industry. TM as a fertilizer has shown to correct soil acidity and provide magnesium and silicon to plants, enhancing crop development and yield. This sustainable strategy offers a novel approach to utilizing industrial by-products for agricultural productivity (Moretti et al., 2021).

Health and Nutrition

Although the requirement was to exclude drug use and side effects, it's notable that magnesium's importance extends to human health, with studies emphasizing its essential role in over 300 enzymatic reactions and potential therapeutic benefits in various conditions. The research underscores magnesium's significance in diet and its implications for health beyond clinical treatments (Al Alawi, Majoni, & Falhammar, 2018).

Wirkmechanismus

Target of Action

Magnesium, the primary component of the compound, is the fourth most common cation in the body and the second most common intracellular cation after potassium . It has a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Mode of Action

When taken internally by mouth as a laxative, the osmotic force of the magnesia suspension acts to draw fluids from the body and to retain those already within the lumen of the intestine, serving to distend the bowel, thus stimulating nerves within the colon wall, inducing peristalsis and resulting in evacuation of colonic contents . Magnesium chloride reduces striated muscle contractions and blocks peripheral neuromuscular transmission by reducing acetylcholine release at the myoneural junction. Additionally, Magnesium inhibits Ca 2+ influx through dihydropyridine-sensitive, voltage-dependent channels .

Pharmacokinetics

The pharmacokinetics of magnesium are complex. In humans, less than 1% of total body magnesium is found in serum and red blood cells. It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%). Ninety percent of this intracellular magnesium is bound to organic matrices . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .

Action Environment

The environmental factors can significantly influence the action, efficacy, and stability of magnesium. For instance, the processing of cereals, a rich source of magnesium, may lead to marked depletion of inherent magnesium, leaving only 3–28% of the original content . Furthermore, the environmental impacts of magnesium production can be significant, with potential contributions to energy and water savings, as well as the mitigation of greenhouse gas emissions .

Zukünftige Richtungen

Magnesium is now being recognized as a potential material for usage in the automotive, aerospace, medical, electronic, sporting goods, and other industries . A burgeoning area of research is the application of magnesium oxide nanoparticles (MgO-NPs), which optimize nutrient uptake, and enhance plant growth and stress resilience . Effective Mg 2+ management through soil tests, balanced fertilization, and pH adjustments holds promise for maximizing crop health, productivity, and sustainability .

Eigenschaften

IUPAC Name |

magnesium;oxomagnesium;dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2Mg.O/h2*1H;;;/q;;;+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBBBQCFIQPHGV-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mg].[Mg+2].[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Mg2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/no-structure.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]prop-2-enamide](/img/structure/B2805853.png)

![4-(Allyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B2805854.png)

![4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2805862.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2805863.png)

![8-(2-hydroxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2805865.png)

![methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2805869.png)

![Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate](/img/structure/B2805872.png)